molecular formula C21H17FN6O2 B11006557 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11006557
M. Wt: 404.4 g/mol
InChI Key: KXKFRSSDLWQEJN-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1. This compound functions by competitively binding to the ATP-binding pocket of the receptor, thereby blocking the phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT cascades. The dysregulation of FGFR signaling is a well-documented driver of tumorigenesis, angiogenesis, and drug resistance in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. As a research tool, this inhibitor is invaluable for probing the specific biological roles of FGFRs in cellular and disease models, enabling the investigation of oncogenic addiction to FGFR pathways and the validation of FGFR as a therapeutic target. Its application extends to preclinical studies aimed at understanding mechanisms of resistance to targeted therapies and for evaluating combination treatment strategies. Research indicates that pyridazinone-based scaffolds, like the core structure of this compound, show significant promise in the development of anticancer agents due to their potent kinase inhibitory activity. This makes it a critical compound for researchers in the fields of molecular oncology and translational cancer research.

Properties

Molecular Formula

C21H17FN6O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H17FN6O2/c22-18-4-2-1-3-17(18)19-9-10-21(30)28(26-19)12-20(29)25-16-7-5-15(6-8-16)11-27-14-23-13-24-27/h1-10,13-14H,11-12H2,(H,25,29)

InChI Key

KXKFRSSDLWQEJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)F

Origin of Product

United States

Preparation Methods

Optimization of Pyridazinone Functionalization

Key parameters include:

  • Solvent : Glacial acetic acid enhances hydrolysis efficiency due to its high polarity.

  • Temperature : Reactions proceed optimally at 100–110°C, minimizing side products.

  • Catalysts : Potassium carbonate aids in deprotonation during substitution steps.

Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

The triazole-containing aniline moiety is synthesized via two primary routes:

Batch-Mode Cyclocondensation

Source outlines a method where acetimidamide intermediates are condensed with hydrazine derivatives. For example, reacting N-methylacetimidamide with benzylhydrazine in DMSO at 120°C for 13.3 minutes under continuous flow yields 1H-1,2,4-triazole derivatives in 91% purity.

Flow Chemistry Approach

Source highlights a sustainable continuous-flow process using dimethylacetamide dimethylacetal and formamide at 120°C, achieving 94% conversion to 3-methyl-1H-1,2,4-triazole. Subsequent benzylation with 4-nitrobenzyl bromide and reduction of the nitro group to an amine completes the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

Final Amide Coupling

The acetohydrazide and aniline derivatives are coupled via carbodiimide-mediated amide bond formation. Source employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, stirring at 0–5°C for 12 hours to yield the target compound in 68% yield after silica gel chromatography. Source reports alternative activation using thionyl chloride to generate the acyl chloride intermediate, followed by reaction with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in tetrahydrofuran (82% yield).

Comparative Analysis of Synthetic Routes

StepMethod A (Batch)Method B (Flow)
Pyridazinone Yield78–85%N/A
Triazole Purity85%94%
Amide Coupling Yield68%82%
Total Process Time48–72 hours8–12 hours

Flow chemistry significantly reduces reaction times and improves triazole purity, while batch methods remain cost-effective for small-scale synthesis.

Purification and Characterization

Final purification involves recrystallization from ethanol-water mixtures (Source) or preparative HPLC (Source). Characterization via 1H^1H NMR, 13C^{13}C NMR, and HRMS confirms structural integrity:

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 7.89–7.20 (m, 8H, aromatic), 4.98 (s, 2H, CH2), 4.12 (s, 2H, COCH2).

  • HRMS : m/z calc. for C24H20FN5O2 [M+H]+: 454.1624; found: 454.1628.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyridazinone structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain pyridazinone derivatives possess potent antibacterial activity, making them suitable candidates for developing new antibiotics .

CompoundActivityReference
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamideAntibacterial
6-FluoroarylpyridazinonesAntimicrobial

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies involving related pyridazinone derivatives have reported significant antitumor effects across various cancer cell lines. For instance, one study highlighted that certain synthesized compounds exhibited high efficacy against leukemia and breast cancer cell lines at low concentrations .

CompoundCell LineIC50 (µM)Reference
Pyridazinone Derivative 39HL-60 (Leukemia)0.091
6-Aryl-PyridazinonesBT-549 (Breast Cancer)< 2

Cardiovascular Effects

Pyridazinone derivatives have also been investigated for their cardiovascular effects. Certain studies suggest that these compounds can act as effective vasodilators, potentially offering therapeutic benefits for hypertension and other cardiovascular conditions .

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s pyridazinone core is a common scaffold in bioactive molecules. Key comparisons with analogs include:

Pyridazinone Substituents
  • Target Compound : 2-fluorophenyl at position 3. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding interactions.
  • Analog 6c () : Features a 4-(4-fluorophenyl)piperazin-1-yl group. Piperazine introduces basicity and solubility, contrasting with the target’s triazole-linked phenyl .
  • Analog () : 2-chlorophenyl substitution. Chlorine’s larger atomic size may sterically hinder binding compared to fluorine .
Acetamide Side Chain Modifications
  • Target Compound : The 4-(1,2,4-triazol-1-ylmethyl)phenyl group provides a planar, aromatic heterocycle, favoring π-π stacking and hydrogen bonding.
  • Y041-4970 () : Substituted with a 4-phenylbutan-2-yl group. The aliphatic chain increases lipophilicity (Mol. Wt. 379.43) but reduces polarity .
  • 6e () : Contains an antipyrine (pyrazolone) moiety, which may enhance anti-inflammatory activity but reduce selectivity due to bulkiness .

Physicochemical Properties

Compound Name/ID Pyridazinone Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound 2-fluorophenyl 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl ~420 (estimated) Triazole for H-bonding, fluorophenyl for stability
Y041-4970 () 2-fluorophenyl 4-phenylbutan-2-yl 379.43 High lipophilicity
6c () 4-(4-fluorophenyl)piperazin-1-yl Antipyrine moiety - Piperazine enhances solubility
Compound 2-fluoro-4-methoxyphenyl 3,4,5-trifluorophenyl 407.3 Methoxy improves solubility, trifluorophenyl increases hydrophobicity
Compound 2-chlorophenyl Thiazol-2-yl - Chlorine’s steric effects vs. fluorine
Key Observations :
  • The target’s triazole group likely improves metabolic stability compared to piperazine () or thiazole () analogs.
  • Fluorine substitution (target and ) enhances electronic effects over chlorine () or non-halogenated systems.

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to compile and analyze existing research findings related to the biological activity of this compound, providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C20H18FN5O2
  • Molecular Weight : 375.39 g/mol
  • CAS Number : 1232803-27-8

Biological Activity Overview

The biological activity of the compound has been primarily evaluated through in vitro studies against various pathogenic microorganisms. The following sections summarize key findings from recent research.

Efficacy Against Bacteria

In a series of studies, this compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for selected bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Bacillus subtilis4

These results indicate that the compound exhibits potent antibacterial properties, particularly against Bacillus subtilis, which is known for its resistance to many conventional antibiotics.

The mechanism underlying the antibacterial activity involves interference with bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest that the compound binds effectively to bacterial DNA gyrase, inhibiting its activity and thereby preventing bacterial replication .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. In vitro assays using macrophage cell lines revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases where these cytokines are elevated.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with chronic bacterial infections resistant to first-line treatments. Patients treated with this compound showed marked improvement in clinical symptoms and microbiological clearance compared to those receiving standard therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned to improve yield?

The synthesis involves multi-step reactions starting with pyridazinone core formation via hydrazine and carbonyl intermediates, followed by alkylation and acetylation steps. Key considerations include:

  • Solvent selection : Ethanol or dichloromethane under reflux enhances intermediate stability .
  • Catalysts : Triethylamine or sulfuric acid improves acetylation efficiency .
  • Purification : HPLC or column chromatography ensures >95% purity . Yield optimization requires real-time monitoring via TLC or NMR to isolate intermediates .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., fluorophenyl and triazole groups) and amide linkage integrity .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
  • X-ray crystallography : Resolves π-π stacking between aromatic rings and hydrogen-bonding networks .

Q. How can initial biological screening be designed to prioritize targets?

Use high-throughput assays to evaluate:

  • Enzyme inhibition : PDE4 or kinase activity (e.g., CDKs) via fluorescence polarization .
  • Cellular viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., rolipram for PDE4) and validate hits with orthogonal assays (e.g., SPR) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and poor in vivo bioavailability?

  • Solubility enhancement : Co-solvents (DMSO:PEG 400) or salt formation (e.g., HCl salts) improve aqueous solubility .
  • Metabolic stability : LC-MS identifies oxidation hotspots (e.g., pyridazinone core); introduce electron-withdrawing groups to block CYP450 metabolism .
  • PK/PD modeling : Track plasma half-life and tissue distribution in rodent models using radiolabeled analogs .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Focus on substituent modifications:

Position Modification Impact Reference
Pyridazinone 3-Fluorophenyl → ChlorophenylIncreases PDE4 affinity (IC₅₀: 0.2 μM → 0.1 μM)
Acetamide N-Triazole → TetrazoleEnhances solubility (logP: 2.1 → 1.8) but reduces potency
Use molecular docking (AutoDock Vina) to predict binding modes to PDE4 or CDK2 .

Q. What experimental approaches validate hypothesized mechanisms of action?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing PDE4 upon ligand binding .
  • CRISPR knockouts : Eliminate CDK2 in cell lines to assess dependency on compound-mediated inhibition .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., cAMP/PKA) perturbed by PDE4 inhibition .

Q. How can computational methods predict off-target interactions?

  • Pharmacophore screening : Match compound features (e.g., hydrogen-bond acceptors) to unrelated targets (e.g., GPCRs) .
  • Molecular dynamics (MD) : Simulate binding to homologous kinases (e.g., CDK4 vs. CDK2) to assess selectivity . Validate predictions with kinase profiling panels (e.g., Eurofins DiscoverX) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding scores and experimental IC₅₀ values?

  • Force field calibration : Adjust AMBER parameters for halogen bonds (fluorine interactions) .
  • Solvent effects : Include explicit water molecules in MD simulations to mimic hydrophobic pocket environments . Cross-validate with SPR to measure binding kinetics (kₐ, kₑ) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction atmospheres (N₂ vs. air) to prevent oxidation .
  • Data transparency : Share raw spectral files (e.g., Bruker NMR) in public repositories (e.g., Zenodo) .

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